Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Overview
Description
“Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C15H17Br2FO2S2 . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED, and OPV applications .Molecular Structure Analysis
The molecular structure of this compound consists of an octyl group attached to a carboxylate group, which is attached to a thieno[3,4-b]thiophene ring. The ring contains two bromine atoms and one fluorine atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 472.23 g/mol . It is a solid at 20 degrees Celsius . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also available .Scientific Research Applications
Polymer Development for Photovoltaic Cells
Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate has been used in the synthesis of polymers with potential applications in photovoltaic cells. For instance, Ji-hoon Kim et al. (2014) synthesized a polymer comprising this compound for use in high-performance single and tandem organic photovoltaic cells, demonstrating significant improvements in hole mobility and photovoltaic performance (Kim et al., 2014).
Applications in Organic Solar Cells
V. Tamilavan et al. (2019) incorporated this compound in a new ternary polymer, aiming to develop a potential candidate for visible and near-infrared-absorbing organic solar cells (OSCs). The polymer displayed an optical bandgap suitable for efficient solar energy conversion and demonstrated good complementary absorption with various light absorbers (Tamilavan et al., 2019).
Enhancing Photovoltaic Performance
Jin‐Wook Lee et al. (2014) developed a dichlorobenzene-functionalized hole-transporting material using Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate for CH3NH3PbI3-based perovskite solar cells. Their study showed improved photovoltaic performance, indicating this compound's effectiveness in enhancing solar cell efficiency (Lee et al., 2014).
Contribution to Donor-Acceptor Polymers
Gururaj P. Kini et al. (2020) synthesized donor copolymers based on Octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate, demonstrating its role in improving opto-electrochemical properties, molecular orientations, and nanoscale morphologies. These attributes contributed to enhanced performance in organic solar cells (Kini et al., 2020).
Electrochemical Applications
Zugui Shi et al. (2015) synthesized low-bandgap donor–acceptor conjugated polymers using 3-fluorothieno[3,4-b]thiophene-2-carboxylate, demonstrating its application in electrochemical devices, particularly in electrochromic applications. The synthesized polymers exhibited promising characteristics suitable for electrochromic devices (Shi et al., 2015).
Future Directions
properties
IUPAC Name |
octyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2FO2S2/c1-2-3-4-5-6-7-8-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLMQOPQPUEOQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2FO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729053 | |
Record name | Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
CAS RN |
1160823-76-6 | |
Record name | Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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